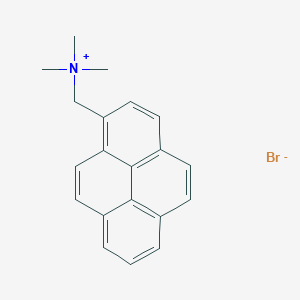
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt with a pyrene moiety, which makes it interesting for various scientific applications. The compound is often used in research due to its fluorescent properties and its ability to interact with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with pyrene-1-methanol in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium hydroxide are employed under mild conditions.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Corresponding quaternary ammonium salts with different anions.
科学研究应用
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the development of sensors and diagnostic tools.
作用机制
The mechanism of action of N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide involves its interaction with biological membranes and proteins. The pyrene moiety intercalates into lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and nucleic acids. This dual interaction allows the compound to serve as an effective fluorescent marker and probe.
相似化合物的比较
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium salt with a long alkyl chain instead of a pyrene moiety.
N,N,N-Trimethyl-1-naphthylmethanaminium bromide: Similar structure but with a naphthalene ring instead of pyrene.
Uniqueness
N,N,N-Trimethyl(pyren-1-yl)methanaminium bromide is unique due to its pyrene moiety, which imparts strong fluorescent properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing. Its ability to interact with both lipid bilayers and proteins also sets it apart from other quaternary ammonium salts.
属性
CAS 编号 |
188674-50-2 |
|---|---|
分子式 |
C20H20BrN |
分子量 |
354.3 g/mol |
IUPAC 名称 |
trimethyl(pyren-1-ylmethyl)azanium;bromide |
InChI |
InChI=1S/C20H20N.BrH/c1-21(2,3)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)20(16)19(14)15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
CXDGBFRXJRIMOX-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
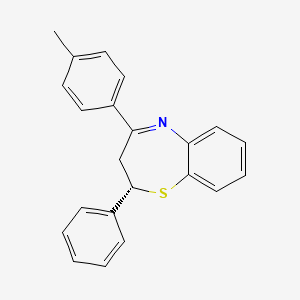
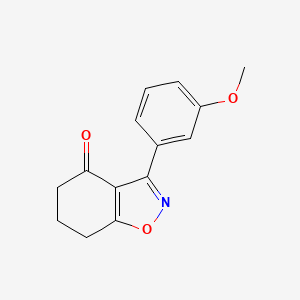
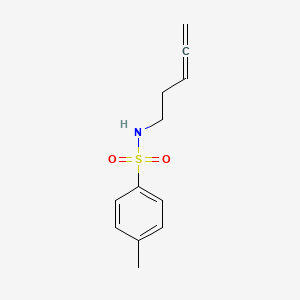
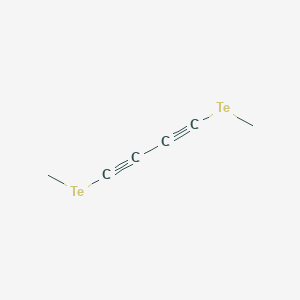
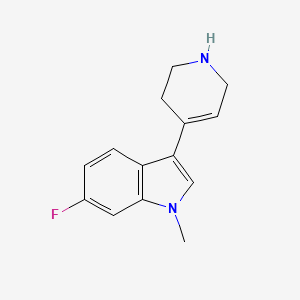
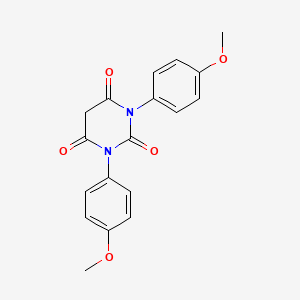
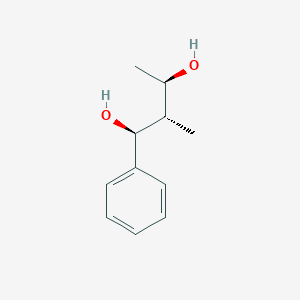
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
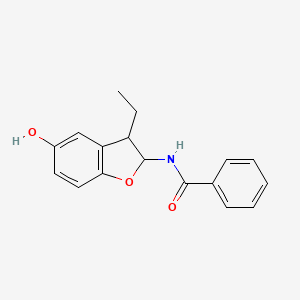
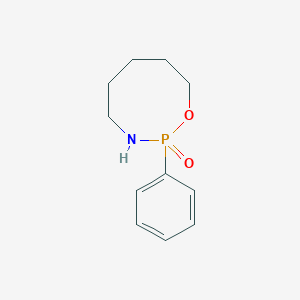
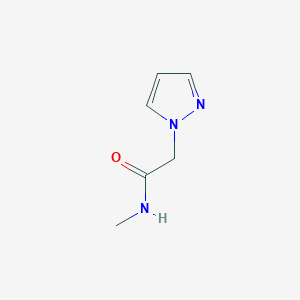
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
